molecular formula C6H11NO B11822191 N-methyl-3,4-dihydro-2H-pyran-2-amine

N-methyl-3,4-dihydro-2H-pyran-2-amine

Cat. No.: B11822191
M. Wt: 113.16 g/mol
InChI Key: UXHCQWWDDNVDBR-UHFFFAOYSA-N
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Description

(3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE is an organic compound that features a pyran ring fused with a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE typically involves the reaction of 3,4-dihydro-2H-pyran with methylamine under controlled conditions. One common method includes the use of a catalyst such as boron trifluoride etherate to facilitate the reaction. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of (3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The methylamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions include various substituted pyrans, amines, and other derivatives that can be further utilized in organic synthesis and pharmaceutical applications.

Scientific Research Applications

(3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical reagent.

    Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which (3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or chemical outcome.

Comparison with Similar Compounds

Similar Compounds

    3,4-DIHYDRO-2H-PYRAN: A related compound with similar structural features but lacking the methylamine group.

    2-HYDROXYMETHYL-3,4-DIHYDRO-2H-PYRAN: Another similar compound with a hydroxymethyl group instead of a methylamine group.

Uniqueness

(3,4-DIHYDRO-2H-PYRAN-2-YL)-METHYLAMINE is unique due to the presence of both the pyran ring and the methylamine group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in pharmaceuticals and materials science.

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

N-methyl-3,4-dihydro-2H-pyran-2-amine

InChI

InChI=1S/C6H11NO/c1-7-6-4-2-3-5-8-6/h3,5-7H,2,4H2,1H3

InChI Key

UXHCQWWDDNVDBR-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC=CO1

Origin of Product

United States

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